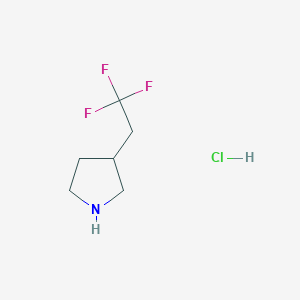

3-(2,2,2-Trifluoroethyl)pyrrolidine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(2,2,2-trifluoroethyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3N.ClH/c7-6(8,9)3-5-1-2-10-4-5;/h5,10H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUYFAOPHHUVGEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1CC(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1269152-60-4 | |

| Record name | Pyrrolidine, 3-(2,2,2-trifluoroethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1269152-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2,2,2-trifluoroethyl)pyrrolidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(2,2,2-Trifluoroethyl)pyrrolidine hydrochloride chemical properties

An In-Depth Technical Guide to 3-(2,2,2-Trifluoroethyl)pyrrolidine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 1269152-60-4), a fluorinated building block of significant interest in medicinal chemistry and drug discovery. The document details its physicochemical properties, spectroscopic signature, a representative synthetic pathway, and its applications as a key structural motif. The strategic incorporation of the trifluoroethyl group onto the pyrrolidine scaffold imparts unique properties, such as enhanced metabolic stability and modulated basicity, making it a valuable component for designing novel therapeutic agents. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries.

Introduction: The Strategic Value of Fluorinated Pyrrolidines

The pyrrolidine ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural alkaloids and FDA-approved drugs.[1][2] Its saturated, non-planar structure provides three-dimensional diversity crucial for specific molecular interactions with biological targets.[3] When functionalized with fluorine-containing substituents, such as the 2,2,2-trifluoroethyl group, the resulting molecule gains significant pharmacological advantages.

The trifluoromethyl group is a bioisostere of a methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature can:

-

Modulate pKa: Lowering the basicity of the pyrrolidine nitrogen, which can affect receptor binding and pharmacokinetic properties.

-

Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, blocking common sites of metabolic oxidation by cytochrome P450 enzymes.

-

Increase Lipophilicity: Improving a molecule's ability to cross cellular membranes.

-

Engage in Unique Interactions: The polarized C-F bonds can participate in favorable dipole-dipole and orthogonal multipolar interactions with protein targets.

Consequently, this compound serves as a critical starting material for synthesizing complex molecules with potential applications across various therapeutic areas, including oncology, neuroscience, and infectious diseases.[4]

Physicochemical and Spectroscopic Profile

Accurate characterization is the foundation of chemical synthesis and drug development. The properties of this compound are summarized below.

Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 1269152-60-4 | [5][6] |

| Molecular Formula | C₆H₁₁ClF₃N | [6][7] |

| Molecular Weight | 189.61 g/mol | [6][7] |

| Appearance | Off-white to white solid/powder | [8] |

| Purity | Typically ≥97% or ≥98% | [5][7] |

| Storage | Store at room temperature under an inert atmosphere. The compound is noted to be hygroscopic. | [6][8] |

| Solubility | Soluble in water. | [8] |

Spectroscopic Data

While specific spectra depend on the acquisition conditions, the following provides an expected profile for structural confirmation.

-

¹H NMR (Proton NMR): The spectrum will show characteristic signals for the pyrrolidine ring protons and the methylene group adjacent to the trifluoromethyl group. The coupling between the protons and the fluorine atoms (³JHF) will result in a characteristic quartet for the -CH₂-CF₃ protons.

-

¹³C NMR (Carbon NMR): The carbon attached to the three fluorine atoms will appear as a quartet due to C-F coupling. Other signals will correspond to the carbons of the pyrrolidine ring.

-

¹⁹F NMR (Fluorine NMR): A single signal, typically a triplet due to coupling with the adjacent methylene protons (³JHF), is expected, confirming the presence of the -CF₃ group.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the free base (C₆H₁₀F₃N) at m/z ≈ 153.08.[9]

Synthesis and Purification

The synthesis of this compound can be achieved through various routes. A common conceptual approach involves the introduction of the trifluoroethyl moiety to a suitable pyrrolidine precursor, followed by deprotection and salt formation.

Representative Synthetic Workflow

A plausible synthetic route involves the reaction of a protected pyrrolidone with a trifluoroethylating agent, followed by reduction and deprotection. One patented method describes dissolving N-(R)-(1-(naphthalen-l-yl)ethyl)pyrrolidone in N,N-dimethylformamide, cooling the mixture, and then adding trifluoroacetic anhydride and aluminum trichloride to initiate the reaction.[10]

Below is a generalized workflow diagram illustrating the key transformations.

Caption: Generalized workflow for the synthesis of the target compound.

Experimental Protocol (Conceptual)

Disclaimer: This is a conceptual protocol and must be adapted and optimized based on laboratory safety standards and empirical results.

-

Acylation: To a cooled (0-5 °C) solution of a suitable N-protected 3-pyrrolidone in an anhydrous aprotic solvent (e.g., dichloromethane), add a trifluoroethylating agent and a Lewis acid catalyst. Stir the reaction under an inert atmosphere (e.g., Nitrogen) and monitor for completion via TLC or LC-MS.

-

Work-up and Isolation: Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude acylated intermediate.

-

Reduction: Dissolve the crude intermediate in an anhydrous solvent like THF. Add a suitable reducing agent (e.g., borane-THF complex) dropwise at 0 °C. Allow the reaction to warm to room temperature and then reflux until the starting material is consumed.

-

Purification: After cooling, quench the reaction with methanol and concentrate. The resulting residue can be purified using column chromatography to yield the protected 3-(2,2,2-Trifluoroethyl)pyrrolidine.

-

Deprotection and Salt Formation: Subject the purified intermediate to standard deprotection conditions (e.g., hydrogenolysis for a benzyl protecting group). After removal of the catalyst and solvent, dissolve the resulting free base in a minimal amount of a suitable solvent (e.g., diethyl ether) and add a solution of HCl in the same or a compatible solvent to precipitate the hydrochloride salt.

-

Final Isolation: Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to yield the final product.

Applications in Drug Discovery

This compound is not an active pharmaceutical ingredient itself but rather a high-value building block. Its utility lies in its incorporation into larger, more complex molecules to fine-tune their pharmacological profile. The pyrrolidine scaffold is a versatile framework for exploring chemical space, and the trifluoroethyl group provides a powerful tool for enhancing drug-like properties.[3][11]

Key Roles in Medicinal Chemistry:

-

Scaffold Decoration: It provides a robust, saturated heterocyclic core that can be further functionalized at the nitrogen atom to build libraries of compounds for high-throughput screening.

-

Bioisosteric Replacement: The trifluoroethylpyrrolidine moiety can be used to replace other groups in a known active molecule to improve its properties without losing its primary binding affinity.

-

Fragment-Based Drug Design (FBDD): As a fluorinated fragment, it can be used in screening campaigns to identify initial low-affinity hits that can be grown into potent lead compounds.

Safety and Handling

Proper handling of this chemical is essential in a research environment. The following information is derived from safety data sheets.

-

Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[12] Some sources also indicate it may be harmful if swallowed or inhaled.[8][13]

-

Precautionary Statements:

-

Prevention: Avoid breathing dust/fumes.[13] Wash skin thoroughly after handling.[12] Use only in a well-ventilated area and wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[8][13]

-

Response: In case of contact with eyes, rinse cautiously with water for several minutes.[13] If on skin, wash with plenty of soap and water.[13] If inhaled, remove the person to fresh air.[13] If irritation persists or if you feel unwell, seek medical attention.[13]

-

Storage: Store in a well-ventilated place and keep the container tightly closed.[8]

-

Researchers should always consult the most current Safety Data Sheet (SDS) from their supplier before handling this compound.

References

- Preparation method of 3-(2,2,2-trifluoroethyl) pyrrolidine hydrochloride. (CA3225631A1).

- SAFETY DATA SHEET - Sigma-Aldrich. (2025). MilliporeSigma.

- This compound. (n.d.). A2B Chem.

- Chemical Label: this compound. (n.d.). Ambeed.

- This compound. (n.d.). BLDpharm.

- SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.

- This compound. (n.d.). Fluoropharm.

- SAFETY D

- Pyrrolidine, 3-(2,2-difluoroethyl)-, hydrochloride (1:1), (3R)-. (n.d.). ChemicalBook.

- 2-(2,2,2-trifluoroethyl)pyrrolidine hydrochloride. (n.d.). Sigma-Aldrich.

- N-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxamide hydrochloride. (n.d.). Fluorochem.

- This compound. (n.d.). PubChemLite.

- This compound. (n.d.). Cenmed Enterprises.

- Goti, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(15), 4655.

- Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. (n.d.). The Royal Society of Chemistry.

- 2-(2,2,2-Trifluoroethyl)pyrrolidine. (n.d.). ChemScene.

- Pyrrolidine. (n.d.). In Wikipedia. Retrieved January 20, 2026.

- Therapeutic potential of pyrrole and pyrrolidine analogs: an update. (2022). Future Journal of Pharmaceutical Sciences, 8(1), 5.

- Synthesis of unique pyrrolidines for drug discovery. (n.d.). Enamine.

- Emerging pharmaceutical applications of piperidine, pyrrolidine and its derivatives. (2014). World Journal of Pharmaceutical Research, 3(7), 987-1017.

Sources

- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 2. enamine.net [enamine.net]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. labsolu.ca [labsolu.ca]

- 6. 1269152-60-4|this compound|BLD Pharm [bldpharm.com]

- 7. 1269152-60-4 | this compound - Fluoropharm [fluoropharm.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. PubChemLite - this compound (C6H10F3N) [pubchemlite.lcsb.uni.lu]

- 10. CA3225631A1 - Preparation method of 3- (2, 2, 2-trifluoroethyl) pyrrolidine hydrochloride - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. chemical-label.com [chemical-label.com]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Elucidation of the Mechanism of Action for (S)-3-(2,2,2-Trifluoroethyl)pyrrolidine hydrochloride

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and determine the mechanism of action (MoA) for the novel compound, (S)-3-(2,2,2-Trifluoroethyl)pyrrolidine hydrochloride. Given the limited publicly available data on this specific molecule[1][2][3], this document outlines a logical, hypothesis-driven approach grounded in its distinct structural features: the pyrrolidine core and the trifluoroethyl group. We will proceed from structural analysis and target hypothesis to a detailed experimental workflow, demonstrating how to systematically uncover its pharmacological profile.

Part 1: Structural Analysis and Hypothesis Generation

The rational investigation into a novel compound's MoA begins with a thorough analysis of its chemical structure to generate plausible biological hypotheses.

(S)-3-(2,2,2-Trifluoroethyl)pyrrolidine hydrochloride presents two key pharmacophoric elements:

-

The Pyrrolidine Ring: This saturated five-membered nitrogen heterocycle is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[4][5] Its significance stems from its ability to confer a three-dimensional structure that can effectively explore pharmacological space.[4] The pyrrolidine nucleus is a core component of many natural alkaloids and synthetic compounds that act as ligands for various receptors and enzymes in the central nervous system (CNS).[6][7] Notably, it is a fundamental feature of agonists and antagonists for nicotinic acetylcholine receptors (nAChRs), such as nicotine itself.[8][9][10] Therefore, a primary hypothesis is that this compound interacts with nAChR subtypes.

-

The 2,2,2-Trifluoroethyl Group (-CH₂CF₃): The strategic incorporation of fluorine is a cornerstone of modern drug design.[11] The trifluoromethyl (CF₃) group, and by extension the trifluoroethyl group, can profoundly alter a molecule's physicochemical properties.[12] It significantly increases lipophilicity, which can enhance membrane permeability and passage across the blood-brain barrier.[12] Furthermore, the strong electron-withdrawing nature of the CF₃ group can modulate the pKa of the nearby pyrrolidine nitrogen and influence drug-receptor binding interactions through altered electrostatic and hydrophobic contacts.[11][13] This substitution can lead to enhanced potency and metabolic stability compared to non-fluorinated analogs.[13][14]

Based on this analysis, our primary working hypothesis is:

Primary Hypothesis: (S)-3-(2,2,2-Trifluoroethyl)pyrrolidine hydrochloride acts as a modulator (agonist, antagonist, or allosteric modulator) of neuronal nicotinic acetylcholine receptors, with potential selectivity for specific subtypes (e.g., α4β2, α7) driven by the trifluoroethyl substituent.

Part 2: Experimental Workflow for MoA Characterization

A multi-tiered experimental approach is required to test our hypothesis and fully characterize the compound's MoA. The workflow progresses from broad, high-throughput screening to specific, in-depth functional and physiological assays.

Caption: Experimental workflow for elucidating the mechanism of action.

Phase 1: Target Identification and Binding Affinity

The initial step is to determine if the compound binds to the hypothesized targets and to identify any potential off-target interactions.

Protocol 1: Radioligand Competition Binding Assay for α4β2 nAChR

-

Objective: To determine the binding affinity (Ki) of the test compound for the human α4β2 nAChR subtype.

-

Materials:

-

Membrane preparations from cells stably expressing human α4β2 nAChRs.

-

Radioligand: [³H]-Epibatidine (a high-affinity nAChR agonist).

-

Non-specific binding control: Cytisine (100 µM).

-

Test compound: (S)-3-(2,2,2-Trifluoroethyl)pyrrolidine hydrochloride, serially diluted.

-

Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

-

96-well filter plates and scintillation counter.

-

-

Methodology:

-

In each well of the filter plate, combine 50 µL of membrane preparation, 50 µL of [³H]-Epibatidine (at a final concentration near its Kd, e.g., 0.2 nM), and 50 µL of either assay buffer (total binding), Cytisine (non-specific binding), or the test compound at various concentrations.

-

Incubate for 2 hours at room temperature to reach equilibrium.

-

Rapidly filter the plate contents and wash three times with ice-cold assay buffer to separate bound from free radioligand.

-

Allow filters to dry, add scintillation fluid, and quantify radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific counts from total counts.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a one-site competition model using non-linear regression (e.g., GraphPad Prism) to determine the IC₅₀.

-

Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

-

Data Interpretation:

A low nanomolar Ki value would strongly support the hypothesis that the compound is a high-affinity ligand for the α4β2 nAChR. This protocol should be repeated for other relevant subtypes, such as α7 nAChR (using [¹²⁵I]-α-Bungarotoxin as the radioligand).

| Hypothetical Binding Data | Ki (nM) for α4β2 nAChR | Ki (nM) for α7 nAChR | Ki (nM) for 5-HT₃ Receptor |

| Test Compound | 15.2 | 850.4 | >10,000 |

| Nicotine (Control) | 1.1 | 250.6 | 2,500 |

| Varenicline (Control) | 0.08 | 325.1 | >10,000 |

This hypothetical data suggests the compound is a potent and selective ligand for the α4β2 nAChR subtype.

Phase 2: Functional Characterization

Binding affinity does not reveal function. The next crucial phase is to determine whether the compound activates (agonist), blocks (antagonist), or modulates receptor activity.

Protocol 2: Two-Electrode Voltage Clamp (TEVC) Assay in Xenopus Oocytes

-

Objective: To characterize the functional activity (agonist EC₅₀, antagonist IC₅₀, and efficacy) at specific nAChR subtypes.

-

Materials:

-

Xenopus laevis oocytes.

-

cRNA for human nAChR subunits (e.g., α4 and β2).

-

Microinjection apparatus.

-

TEVC setup with amplifier and data acquisition system.

-

Perfusion system with Oocyte Ringer's solution (OR2).

-

Acetylcholine (ACh) as the reference agonist.

-

-

Methodology:

-

Inject oocytes with a mixture of α4 and β2 subunit cRNA and incubate for 2-5 days to allow for receptor expression.

-

Place an oocyte in the recording chamber and impale it with two microelectrodes (voltage-sensing and current-passing), clamping the membrane potential at -70 mV.

-

Agonist Mode: Perfuse the oocyte with increasing concentrations of the test compound and record the peak inward current elicited at each concentration.

-

Antagonist Mode: Perfuse the oocyte with a fixed, sub-maximal concentration of ACh (e.g., EC₅₀) alone, and then co-perfuse with ACh plus increasing concentrations of the test compound. Record the inhibition of the ACh-evoked current.

-

Normalize the current responses to the maximal response elicited by a saturating concentration of ACh.

-

Plot the normalized response against the logarithm of the test compound concentration to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) and maximal efficacy relative to ACh.

-

Data Interpretation and Visualization:

The results will classify the compound's modality. A partial agonist would elicit a response but with lower maximal efficacy than ACh. An antagonist would produce no response on its own but would inhibit the ACh response.

Caption: State-transition diagram of nAChR modulation.

Part 3: Concluding Remarks and Future Directions

The systematic application of the described workflow—from binding assays to functional electrophysiology—will build a comprehensive MoA profile for (S)-3-(2,2,2-Trifluoroethyl)pyrrolidine hydrochloride. The data generated will clarify its primary molecular target, its functional effect at that target, and its selectivity profile.

Should the primary hypothesis be confirmed, subsequent studies would involve:

-

Detailed Electrophysiology: Investigating the effects on receptor desensitization kinetics using patch-clamp techniques.[15]

-

In Vivo Target Engagement: Using techniques like PET imaging to confirm the compound occupies its target in a living system.

-

Behavioral Pharmacology: Assessing the physiological and behavioral consequences of target modulation in animal models to establish a translatable link to potential therapeutic applications.[15]

This guide provides the foundational strategy for transforming an uncharacterized molecule into a well-understood pharmacological tool, paving the way for its potential development as a therapeutic agent or research probe.

References

-

Appiani, R., Pallavicini, M., et al. (2022). Pyrrolidinyl benzofurans and benzodioxanes: Selective α4β2 nicotinic acetylcholine receptor ligands with different activity profiles at the two receptor stoichiometries. Bioorganic & Medicinal Chemistry Letters. Available at: [Link][16][17]

-

Today's Clinical Lab. (2021). Novel Psychoactive Substances: Testing Challenges and Strategies. Available at: [Link]

-

Kemper, R. (n.d.). NOVEL PSYCHOACTIVE SUBSTANCES – METHODS FOR IDENTIFICATION, PREDICITIVE MODELLING SOFTWARE AND AN EXPERIMENTAL DESIGN. Available at: [Link]

-

Kemker, R., et al. (2007). A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link][8]

-

Tofani, D., et al. (2025). Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization. MDPI. Available at: [Link][18]

-

Daly, J. W. (2005). Nicotinic Agonists, Antagonists, and Modulators From Natural Sources. Molecular Pharmacology. Available at: [Link][9]

-

Sallam, M., et al. (2024). AI Methods for New Psychoactive Substance (NPS) Design and Analysis. MDPI. Available at: [Link][19]

-

Prakash, G. & Singh, B. (n.d.). Roles of Fluorine in Drug Design and Drug Action. Bentham Science. Available at: [Link][11]

-

ResearchGate. (2025). Methods for Novel Psychoactive Substance Analysis. Available at: [Link][20]

-

SATO, K.K. (2021). The Role of Fluorine and Trifluoromethyl Groups in Modern Drug Design. Available at: [Link]

-

Kulkarni, A. A., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry. Available at: [Link][14]

-

Jida, M., et al. (2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules. Available at: [Link][13]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available at: [Link][4]

-

Dalpozzo, A. & Ciaffaglione, V. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. Available at: [Link][12]

-

Glennon, R.A. & Dukat, M. (1995). Synthesis and evaluation of nicotine analogs as neuronal nicotinic acetylcholine receptor ligands. Semantic Scholar. Available at: [Link][10]

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. Available at: [Link][6]

-

ResearchGate. (n.d.). Pyrrolidine-based marketed drugs. Available at: [Link][5]

-

Fluoropharm. (n.d.). 1269152-60-4 | 3-(2,2,2-Trifluoroethyl)pyrrolidine hydrochloride. Available at: [Link][2]

-

Bakulina, O., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link][7]

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. 1269152-60-4 | this compound - Fluoropharm [fluoropharm.com]

- 3. 1269152-60-4|this compound|BLD Pharm [bldpharm.com]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nicotinic Agonists, Antagonists, and Modulators From Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 10. semanticscholar.org [semanticscholar.org]

- 11. benthamscience.com [benthamscience.com]

- 12. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. clinicallab.com [clinicallab.com]

- 16. air.unimi.it [air.unimi.it]

- 17. Pyrrolidinyl benzofurans and benzodioxanes: Selective α4β2 nicotinic acetylcholine receptor ligands with different activity profiles at the two receptor stoichiometries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. AI Methods for New Psychoactive Substance (NPS) Design and Analysis [mdpi.com]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-(2,2,2-Trifluoroethyl)pyrrolidine HCl: A Key Building Block for Modern Drug Discovery

Introduction: The Strategic Value of Fluorinated Scaffolds

In the landscape of modern medicinal chemistry, the pursuit of novel chemical entities with optimized pharmacological profiles is paramount. The strategic incorporation of fluorine into drug candidates has emerged as a powerful tool to modulate key properties such as metabolic stability, lipophilicity, binding affinity, and bioavailability.[1] The trifluoromethyl group (CF3), in particular, is a bioisostere for various functionalities and can significantly enhance the metabolic stability of a molecule due to the high strength of the C-F bond.[2] When combined with saturated heterocyclic scaffolds like pyrrolidine, the resulting building blocks offer a unique three-dimensional architecture that is highly sought after in drug design.[3][4]

This guide provides an in-depth technical overview of 3-(2,2,2-Trifluoroethyl)pyrrolidine hydrochloride (CAS No. 1269152-60-4), a valuable building block for researchers, scientists, and drug development professionals. We will delve into its synthesis, physicochemical properties, analytical characterization, and its application as a strategic component in the synthesis of complex pharmaceutical agents.

Physicochemical and Structural Characteristics

3-(2,2,2-Trifluoroethyl)pyrrolidine HCl is a stable, solid material, typically appearing as an off-white to white powder.[5] Its hydrochloride salt form enhances its stability and solubility in aqueous media, a desirable trait for many synthetic and biological applications.

| Property | Value | Source(s) |

| CAS Number | 1269152-60-4 | [6] |

| Molecular Formula | C₆H₁₁ClF₃N | [7] |

| Molecular Weight | 189.61 g/mol | [7] |

| Appearance | Off-white to white solid | [5] |

| Purity | Typically ≥97% or ≥98% | [6] |

| Solubility | Water soluble | [5] |

| Storage | Store at room temperature under an inert atmosphere; Hygroscopic | [5] |

| SMILES Code | FC(F)(F)CC1CNCC1.[H]Cl | [7] |

| Predicted XlogP | 1.7 | [8] |

Strategic Synthesis: Constructing the Fluoroalkylated Pyrrolidine Core

While specific, peer-reviewed synthetic procedures for 3-(2,2,2-Trifluoroethyl)pyrrolidine HCl are not widely published, its structure lends itself to established methodologies for the synthesis of (fluoroalkyl)pyrrolidines.[1][2] The most logical approaches involve multi-step syntheses starting from precursors that already contain the trifluoroethyl moiety.

A plausible and robust synthetic strategy involves the construction of the pyrrolidine ring via intramolecular cyclization of a suitably functionalized acyclic precursor. This approach offers excellent control over the placement of the trifluoroethyl group at the C3 position.

Representative Synthetic Workflow

The following workflow is a representative, scientifically-grounded protocol based on common organic synthesis techniques for analogous structures.[9][10] The causality behind this multi-step approach is to build the carbon skeleton first and then form the heterocyclic ring, which is a common and effective strategy.

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CA3225631A1 - Preparation method of 3- (2, 2, 2-trifluoroethyl) pyrrolidine hydrochloride - Google Patents [patents.google.com]

- 6. labsolu.ca [labsolu.ca]

- 7. 1269152-60-4|this compound|BLD Pharm [bldpharm.com]

- 8. PubChemLite - this compound (C6H10F3N) [pubchemlite.lcsb.uni.lu]

- 9. Pyrrolidine synthesis [organic-chemistry.org]

- 10. electronicsandbooks.com [electronicsandbooks.com]

Physicochemical properties of 3-(2,2,2-Trifluoroethyl)pyrrolidine hydrochloride

An In-Depth Technical Guide to the Physicochemical Properties of 3-(2,2,2-Trifluoroethyl)pyrrolidine Hydrochloride

Introduction: Contextualizing a Novel Scaffold in Drug Discovery

The pyrrolidine ring is a cornerstone scaffold in medicinal chemistry, celebrated for its prevalence in natural products and its utility in creating potent, selective therapeutic agents.[1][2] Its non-planar, saturated structure allows for a three-dimensional exploration of chemical space that is often critical for optimizing interactions with biological targets.[2] The introduction of fluorine-containing substituents, such as the 2,2,2-trifluoroethyl group, represents a strategic approach to modulate key molecular properties. Fluorination is known to impact lipophilicity, metabolic stability, and the acidity or basicity of nearby functional groups, thereby fine-tuning the pharmacokinetic and pharmacodynamic profile of a molecule.

This guide provides a comprehensive technical overview of the core physicochemical properties of this compound. As specific experimental data for this compound is not extensively published, this document synthesizes known information with field-proven, standard methodologies for its characterization. The protocols described herein are presented as self-validating systems, providing researchers, scientists, and drug development professionals with the foundational knowledge to accurately characterize this and similar novel chemical entities.

Compound Identity and Core Properties

This compound is a substituted pyrrolidine derivative presented as its hydrochloride salt. The salt form is typically chosen to enhance aqueous solubility and stability for pharmaceutical development.

Caption: Chemical structure of this compound.

The fundamental physicochemical data available for this compound are summarized below. These values serve as a baseline for further experimental verification.

| Property | Value | Source |

| Molecular Formula | C₆H₁₁ClF₃N | PubChem[3] |

| Molecular Weight | 189.61 g/mol | PubChem[3] |

| Physical Form | Solid (Expected) | General Knowledge |

| CAS Number | 1261543-70-1 | PubChem[3] |

Melting Point Determination: A Criterion for Purity

The melting point is a fundamental thermal property that provides a rapid assessment of a compound's purity.[4] Pure crystalline compounds exhibit a sharp melting range, typically less than 1°C, whereas impurities depress and broaden this range.[4]

Causality Behind Experimental Choices

The capillary method is the standard for melting point determination due to its requirement for minimal sample quantity and its high precision. Modern automated systems, such as the Stanford Research Systems OptiMelt or similar DigiMelt apparatus, enhance reproducibility by using digital temperature control and video analysis to minimize subjective operator error.[5][6] A slow ramp rate (1-2 °C/min) near the expected melting point is critical for allowing the system to remain in thermal equilibrium, ensuring an accurate reading.[6]

Caption: Workflow for Melting Point Determination using an automated apparatus.

Detailed Experimental Protocol

-

Sample Preparation: Place a small amount of dry this compound onto a clean, dry watch glass. If the crystals are large, gently pulverize them into a fine powder.[7]

-

Capillary Loading: Invert a capillary tube (one end sealed) and tap the open end into the powder until a small amount of sample enters the tube.[7]

-

Sample Packing: Tap the sealed end of the capillary tube firmly on a hard surface, or drop it down a long glass tube, to pack the solid tightly into the bottom. The final packed height should be 2-3 mm.[7]

-

Instrument Setup: Place the loaded capillary into the heating block of the melting point apparatus.

-

Approximate Determination (if unknown): Set a rapid temperature ramp (e.g., 10-20°C per minute) to quickly find an approximate melting range.[6] Allow the instrument to cool.

-

Accurate Determination: Program the instrument to ramp quickly to a temperature approximately 15-20°C below the estimated melting point, then slow the ramp rate to 1-2°C per minute through the melting range.[6]

-

Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting range is T1-T2.

-

Validation: Perform the measurement in triplicate to ensure reproducibility. Calibrate the instrument periodically using certified reference standards.[5]

Solubility Analysis: A Predictor of Bioavailability

Aqueous solubility is a critical physicochemical parameter that profoundly influences a drug's absorption and bioavailability.[8] For orally administered drugs, dissolution is the rate-limiting step for absorption. As a hydrochloride salt of an amine, this compound is expected to be water-soluble.[9]

Causality Behind Experimental Choices

The "shake-flask" method is considered the gold standard for determining thermodynamic (or equilibrium) solubility.[10] It measures the true saturation point of a compound in a solvent at equilibrium. This method is trusted because it is a direct measurement, though it can be time-consuming. The choice of buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) is crucial for mimicking physiological conditions. Centrifugation followed by analysis of the supernatant is a robust method for separating undissolved solid from the saturated solution.[11]

Caption: Workflow for the Shake-Flask Method of Solubility Determination.

Detailed Experimental Protocol (Shake-Flask Method)

-

Preparation: Prepare a series of vials containing a fixed volume (e.g., 1 mL) of the desired aqueous buffer (e.g., PBS at pH 7.4).

-

Compound Addition: Add an excess amount of this compound to each vial. The presence of solid material after equilibration is essential.[10]

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C). Agitate for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.[10]

-

Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sampling: Carefully withdraw a precise aliquot of the clear supernatant.

-

Dilution & Analysis: Dilute the aliquot with a suitable solvent (e.g., mobile phase for HPLC) and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve.

-

Validation: The experiment should be performed at least in triplicate. Visual confirmation of remaining solid in the vials post-equilibration validates that saturation was achieved.

Acidity Constant (pKa) Determination

The pKa value defines the strength of an acid or base and is critical for predicting the ionization state of a molecule at a given pH. For a drug molecule, the ionization state affects its solubility, permeability across biological membranes, and binding to its target. The pKa of this compound corresponds to the equilibrium between the protonated pyrrolidinium cation and its neutral free base.

Causality Behind Experimental Choices

Potentiometric titration is a highly accurate and reliable method for determining the pKa of ionizable compounds.[12] The method involves monitoring the pH of a solution of the compound as a strong acid or base is incrementally added. The pKa is determined from the midpoint of the resulting titration curve, where the concentrations of the protonated and deprotonated species are equal. The electron-withdrawing nature of the trifluoroethyl group is expected to lower the pKa of the pyrrolidine nitrogen compared to the parent pyrrolidine (pKa ≈ 11.3).[13]

Caption: Workflow for pKa Determination via Potentiometric Titration.

Detailed Experimental Protocol (Potentiometric Titration)

-

System Calibration: Calibrate a pH meter using at least two standard buffers (e.g., pH 4.0, 7.0, 10.0) that bracket the expected pKa.

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Insert the calibrated pH electrode and a magnetic stir bar.

-

Titration: While stirring, add small, precise increments of a standardized titrant (e.g., 0.1 M NaOH) using a burette or automated titrator.

-

Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.[12]

-

Data Analysis: Plot the measured pH versus the volume of NaOH added. The pKa is the pH value at the point where half of the volume of titrant required to reach the equivalence point has been added. This can be determined from the first derivative of the titration curve.

Spectroscopic and Spectrometric Characterization

A combination of spectroscopic techniques is required for unambiguous structural confirmation and characterization.

Caption: Integrated analytical workflow for structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

-

¹H NMR: Will confirm the presence of protons on the pyrrolidine ring and the ethyl chain. The diastereotopic protons of the pyrrolidine ring may exhibit complex second-order coupling patterns.[14]

-

¹³C NMR: Will show distinct signals for each of the six carbon atoms in the molecule. The carbon attached to the fluorine atoms will show a characteristic quartet in a proton-decoupled spectrum due to C-F coupling.

-

¹⁹F NMR: Is essential for fluorinated compounds.[15] It will show a single signal (a triplet due to coupling with the adjacent CH₂ group) confirming the presence and electronic environment of the CF₃ group.[16][17]

Protocol Outline (General):

-

Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O, MeOD, or DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Process the data (Fourier transform, phase correction, baseline correction) and integrate the signals to determine proton ratios.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

-

Expected Absorptions:

-

N-H stretch (secondary amine salt): Broad absorption in the 2700-2400 cm⁻¹ region.

-

C-H stretch (aliphatic): ~2950-2850 cm⁻¹.

-

C-F stretch: Strong, characteristic absorptions in the 1350-1000 cm⁻¹ region.

-

HCl: The presence of the hydrochloride can sometimes be observed in the far-IR region or inferred from the N-H stretching pattern.[18]

-

Protocol Outline (KBr Pellet Method):

-

Thoroughly grind a small amount (~1-2 mg) of the sample with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr).[19]

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Place the pellet in the spectrometer's sample holder and acquire the spectrum.[19]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.

-

Expected Ion: Using Electrospray Ionization (ESI) in positive mode, the expected parent ion would be the free base [M+H]⁺ at an m/z corresponding to C₆H₁₁F₃N, which has a monoisotopic mass of 154.08.

Protocol Outline (General):

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile/water).[19]

-

Infuse the solution directly into the mass spectrometer or inject it via an LC system.

-

Acquire the mass spectrum in positive ion mode.

Conclusion

The physicochemical characterization of this compound is a critical step in its evaluation for drug development. This guide has outlined the core properties—melting point, solubility, and pKa—and detailed the standard, validated experimental protocols for their determination. Furthermore, a comprehensive spectroscopic workflow has been presented to ensure unambiguous structural confirmation. By applying these methodologies, researchers can generate the robust and reliable data necessary to advance novel chemical entities through the discovery and development pipeline.

References

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

-

Pyrrolidine - Wikipedia. Wikipedia. [Link]

-

Simple Method for the Estimation of pKa of Amines. ResearchGate. [Link]

-

6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. [Link]

-

Pyrrolidine, TMS derivative. NIST WebBook. [Link]

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]

-

Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. PMC - NIH. [Link]

-

Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. PubMed. [Link]

-

Determination of melting and boiling points. SlideShare. [Link]

-

Interpretation of the pyrrolidine region of the 1 H NMR spectrum. ResearchGate. [Link]

-

Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Taylor & Francis Online. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

-

Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture. MDPI. [Link]

-

PPM-Level HCl Measurements from Cement Kilns and Waste Incinerators by FTIR Spectroscopy. Midac Corporation. [Link]

-

Melting Point Determination. thinkSRS.com. [Link]

-

Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity. Scholaris. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

Fluorine NMR. University of Leicester. [Link]

-

Development of Methods for the Determination of pKa Values. PMC - NIH. [Link]

-

Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights. NIH. [Link]

-

What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. MDPI. [Link]

-

Experiment 1 - Melting Points. University of Arizona. [Link]

-

Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. PubMed. [Link]

-

2-Pyrrolidone Safety Data Sheet. Carl ROTH. [Link]

-

Detailed procedure for calculating pKa. DOI. [Link]

-

19F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing. [Link]

-

Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Europe PMC. [Link]

-

Melting point determination. University of Calgary. [Link]

-

A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. [Link]

-

Fluorine-19 NMR spectroscopy of fluorinated analogs of tritrpticin highlights a distinct role for Tyr residues in antimicrobial peptides. PubMed. [Link]

-

Synthesis of 2-[2-(3,4,5-trimethoxybenzoyloxy)ethyl]pyrrolidine hydrochloride controlled by GC-MS,1H and13C NMR analyses. ResearchGate. [Link]

-

PYRROLIDINE GHS Safety Data Sheet. Sdfine. [Link]

-

tert-Butyl (S)-2-(4-(methoxycarbonyl)phenyl)pyrrolidine-1-carboxylate. Organic Syntheses Procedure. [Link]

-

Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. PMC - NIH. [Link]

-

3-Ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide. PubChem. [Link]

-

This compound. PubChem. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C6H10F3N) [pubchemlite.lcsb.uni.lu]

- 4. alnoor.edu.iq [alnoor.edu.iq]

- 5. thinksrs.com [thinksrs.com]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. rheolution.com [rheolution.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. biophysics.org [biophysics.org]

- 16. Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 19F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. midac.com [midac.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Significance of Fluorinated Pyrrolidines in Medicinal Chemistry

An In-Depth Technical Guide to 3-(2,2,2-Trifluoroethyl)pyrrolidine Hydrochloride: Structure, Stereochemistry, and Synthetic Strategies

This guide provides a comprehensive technical overview of this compound, a fluorinated building block of significant interest to researchers and professionals in drug development. We will delve into its structural characteristics, the critical nuances of its stereochemistry, established synthetic and analytical methodologies, and its role as a privileged scaffold in medicinal chemistry.

The pyrrolidine ring is a ubiquitous five-membered nitrogen heterocycle and a cornerstone of modern pharmacology, forming the core of numerous natural alkaloids and FDA-approved drugs.[1][2][3] Its non-planar, puckered structure provides an ideal sp³-rich scaffold for creating three-dimensional diversity, which is crucial for specific and high-affinity interactions with biological targets.[4][5]

The strategic introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties.[6] In the context of the pyrrolidine scaffold, the 2,2,2-trifluoroethyl substituent at the 3-position imparts several desirable attributes. The trifluoromethyl (CF₃) group is a powerful bioisostere for other chemical groups and is known to enhance:

-

Metabolic Stability: The strength of the C-F bond makes the group resistant to oxidative metabolism by cytochrome P450 enzymes.

-

Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with protein targets.

-

Lipophilicity: The CF₃ group generally increases a molecule's lipophilicity, which can improve its ability to cross cell membranes.

This guide focuses on the hydrochloride salt of 3-(2,2,2-trifluoroethyl)pyrrolidine, which enhances the compound's stability and water solubility for easier handling and formulation.

Molecular Structure and Physicochemical Properties

3-(2,2,2-Trifluoroethyl)pyrrolidine is a saturated heterocyclic amine featuring a trifluoroethyl group attached to the third carbon of the pyrrolidine ring. The presence of this substituent creates a chiral center at the C3 position.

Table 1: Physicochemical Properties and Identifiers

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₀F₃N (Free Base) / C₆H₁₁ClF₃N (HCl Salt) | [7][8] |

| Molecular Weight | 153.15 g/mol (Free Base) / 189.61 g/mol (HCl Salt) | [8][9] |

| CAS Number | 1269152-60-4 (Racemic HCl Salt) | [10] |

| 1430091-57-8 ((S)-enantiomer) | [9][11] | |

| Predicted pKa | 9.96 ± 0.10 | [12] |

| Predicted Boiling Point | 117.9 ± 35.0 °C | [12] |

| SMILES | FC(F)(F)CC1CNCC1.[H]Cl | [8] |

| InChIKey | PTXOIRIEXVHPML-UHFFFAOYSA-N (Free Base) | [7] |

Stereochemistry and Conformational Insights

The stereochemistry of substituted pyrrolidines is a critical determinant of their biological activity.[4][6] The carbon at the 3-position of 3-(2,2,2-trifluoroethyl)pyrrolidine is a stereocenter, meaning the compound exists as a pair of enantiomers: (R)-3-(2,2,2-trifluoroethyl)pyrrolidine and (S)-3-(2,2,2-trifluoroethyl)pyrrolidine.

Enantiomers can exhibit profoundly different pharmacological, pharmacokinetic, and toxicological profiles because biological systems (like enzymes and receptors) are themselves chiral.[13] Consequently, the synthesis and analysis of enantiomerically pure forms of this compound are of paramount importance in drug discovery.[14]

The trifluoroethyl group also influences the conformational preference of the pyrrolidine ring. The five-membered ring is not planar and exists in a dynamic equilibrium of "puckered" conformations, typically described as envelope or twist forms. The bulky and electronegative trifluoroethyl substituent will preferentially occupy a pseudo-equatorial position to minimize steric strain and unfavorable gauche interactions, thereby influencing the overall three-dimensional shape of the molecule.[6] This conformational bias can be leveraged to enhance the stability of peptides or improve the binding of a drug candidate to its target.[6]

Synthesis and Methodologies

The synthesis of substituted pyrrolidines can be approached in two primary ways: functionalization of a pre-existing chiral pyrrolidine ring (e.g., from L-proline) or de novo construction of the ring from acyclic precursors.[1] A key challenge in either approach is the stereoselective installation of the trifluoroethyl group.

Example Synthetic Protocol: Asymmetric Synthesis

Below is a conceptual outline based on a patented method for preparing the hydrochloride salt, illustrating a common strategy in asymmetric synthesis.[15]

Step 1: Acylation of Chiral Pyrrolidinone

-

Reactants: N-(R)-(1-(naphthalen-1-yl)ethyl)pyrrolidin-2-one, Trifluoroacetic anhydride.

-

Solvent & Reagents: N,N-Dimethylformamide (DMF), Aluminum trichloride (AlCl₃).

-

Procedure: The chiral pyrrolidinone is dissolved in DMF and cooled (e.g., to 3-8 °C). Trifluoroacetic anhydride is added, followed by the Lewis acid AlCl₃, to initiate the reaction.

-

Causality: The chiral auxiliary (the naphthalen-1-yl)ethyl group) directs the incoming trifluoroacetyl group to a specific face of the molecule, establishing the desired stereochemistry. The Lewis acid activates the anhydride for electrophilic attack.

Step 2: Reduction and Cyclization

-

Procedure: The intermediate from Step 1 is then subjected to reduction and cyclization conditions (details of which vary but typically involve hydride reagents and subsequent deprotection/cyclization steps) to form the trifluoroethyl-substituted pyrrolidine ring.

Step 3: Deprotection and Salt Formation

-

Procedure: The chiral auxiliary is cleaved. The resulting free base, 3-(2,2,2-trifluoroethyl)pyrrolidine, is dissolved in a suitable solvent (e.g., ethyl acetate or diethyl ether) and treated with a solution of hydrogen chloride (e.g., HCl in ether) to precipitate the hydrochloride salt.

-

Causality: Salt formation provides a stable, crystalline solid that is easier to purify and handle than the often-oily free base.

Below is a conceptual diagram illustrating a general synthetic approach.

Caption: Asymmetric synthesis workflow for 3-(2,2,2-trifluoroethyl)pyrrolidine HCl.

Spectroscopic and Analytical Characterization

Confirming the identity, purity, and stereochemistry of the final compound is essential. A combination of spectroscopic and chromatographic techniques is employed.

Table 2: Typical Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Complex multiplets for the pyrrolidine ring protons (CH and CH₂). A characteristic quartet for the CH₂ group adjacent to the CF₃ group due to H-F coupling. A broad singlet for the N-H proton (which may exchange with D₂O). |

| ¹³C NMR | Signals corresponding to the pyrrolidine carbons. A characteristic quartet for the CF₃ carbon due to C-F coupling. |

| ¹⁹F NMR | A singlet or triplet (depending on H-F coupling) in the region typical for CF₃ groups, with proton decoupling resulting in a sharp singlet. |

| Mass Spec (MS) | The free base will show a molecular ion peak [M+H]⁺ at m/z 154.08.[7] Other adducts like [M+Na]⁺ may also be observed.[7] |

| Elemental Analysis | The percentage of C, H, N, F, and Cl should match the calculated values for the C₆H₁₁ClF₃N formula. |

Chiral Separation and Analysis

Since most synthetic routes initially produce a racemic mixture, a robust method for separating the enantiomers is required. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and effective technique.[13][16]

Experimental Protocol: Chiral HPLC Separation

This protocol provides a self-validating system for the separation of (R)- and (S)-3-(2,2,2-trifluoroethyl)pyrrolidine.

1. System and Column Selection:

-

HPLC System: A standard analytical HPLC with a UV detector (detection typically at ~210-220 nm).

-

Chiral Stationary Phase (CSP): A polysaccharide-based CSP, such as one coated with cellulose tris(3,5-dimethylphenylcarbamate), is often a successful first choice for amine separation.[17]

2. Mobile Phase Preparation:

-

Primary Solvents: A normal-phase mobile phase, typically a mixture of n-Hexane and a polar alcohol like Ethanol or Isopropanol (e.g., 98:2 Hexane:Ethanol).

-

Basic Modifier: This is a critical component. Add a small amount (0.1-0.3%) of a basic amine like Triethylamine (TEA) or Diethylamine (DEA) to the mobile phase.

-

Expert Rationale: The pyrrolidine nitrogen is basic and can interact strongly with acidic residual silanol groups on the silica surface of the HPLC column.[17] This secondary interaction causes severe peak tailing and poor resolution. The basic modifier (TEA) is more basic than the analyte and effectively "masks" these silanol sites, ensuring that separation occurs based only on the desired chiral interactions with the CSP, leading to sharp, symmetrical peaks.[17]

3. Method Execution and Validation:

-

Flow Rate: 1.0 mL/min.

-

Temperature: 25 °C (isocratic).

-

Injection: Inject a solution of the racemic hydrochloride salt dissolved in the mobile phase.

-

Validation Criteria: A successful separation is defined by a resolution factor (Rs) greater than 1.5, which indicates baseline separation between the two enantiomeric peaks.[17] The separation factor (α) should be greater than 1.15.

Caption: Decision workflow for developing a chiral HPLC separation method.

Applications and Future Outlook

3-(2,2,2-Trifluoroethyl)pyrrolidine is a valuable building block for constructing more complex drug candidates.[18] Its incorporation into a lead molecule can be a key step in an optimization campaign to improve potency, selectivity, and pharmacokinetic properties. The pyrrolidine scaffold itself is present in drugs targeting a vast range of diseases, including cancer, diabetes, and central nervous system disorders.[3][4] The addition of the trifluoroethyl group makes this particular derivative highly attractive for developing novel therapeutics in these and other areas. As synthetic methods for creating chiral fluorinated molecules become more efficient, the use of building blocks like 3-(2,2,2-trifluoroethyl)pyrrolidine is expected to grow, enabling the exploration of new chemical space and the development of next-generation medicines.

References

- Preparation method of 3-(2,2,2-trifluoroethyl) pyrrolidine hydrochloride. (CA3225631A1). Google Patents.

-

Jubilut, G. N., et al. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

3-(2,2,2-trifluoroethyl)pyrrolidine. PubChem. Retrieved from [Link]

-

Kwiecień, H., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences. Retrieved from [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals. Retrieved from [Link]

-

Chiral Drug Separation. (2016). In Encyclopedia of Pharmaceutical Science and Technology, Fourth Edition. Retrieved from [Link]

-

(3S,4R)-3-Ethyl-4-(3-tosyl-3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide. Pharmaffiliates. Retrieved from [Link]

-

(3S)-3-(2,2,2-Trifluoroethyl)pyrrolidine - Physico-chemical Properties. ChemBK. Retrieved from [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Retrieved from [Link]

-

Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. ResearchGate. Retrieved from [Link]

- Process for the manufacture of 3-amino-pyrrolidine derivatives. (US6872836B2). Google Patents.

-

Drabina, P., et al. (2022). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules. Retrieved from [Link]

-

Khalid, M., et al. (2024). A comprehensive review on the enantiomeric separation of chiral drugs using metal-organic frameworks. Chemosphere. Retrieved from [Link]

-

Galliford, C. V., et al. (2004). Catalytic, Three‐Component Assembly Reaction for the Synthesis of Pyrrolidines. ChemInform. Retrieved from [Link]

-

This compound. Cenmed Enterprises. Retrieved from [Link]

-

Wang, X., et al. (2024). Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. Molecules. Retrieved from [Link]

-

Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. Retrieved from [Link]

-

Laohapaisan, A., et al. (2024). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Nature. Retrieved from [Link]

-

Recent Advances in Separation and Analysis of Chiral Compounds. (2023). Analytical Chemistry. Retrieved from [Link]

-

Guzzler Vacuum Truck Filter Bag. Custom Filtration Solutions. Retrieved from [Link]

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. Retrieved from [Link]

-

Pyrrolidine. NIST WebBook. Retrieved from [Link]

-

Guzzler Replacement Filter Bags. Standard Filter. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. enamine.net [enamine.net]

- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BJOC - Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines [beilstein-journals.org]

- 7. PubChemLite - this compound (C6H10F3N) [pubchemlite.lcsb.uni.lu]

- 8. 1269152-60-4|this compound|BLD Pharm [bldpharm.com]

- 9. labsolu.ca [labsolu.ca]

- 10. labsolu.ca [labsolu.ca]

- 11. (3S)-3-(2,2,2-trifluoroethyl)pyrrolidine 95% | CAS: 1430091-57-8 | AChemBlock [achemblock.com]

- 12. chembk.com [chembk.com]

- 13. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 14. A comprehensive review on the enantiomeric separation of chiral drugs using metal-organic frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. CA3225631A1 - Preparation method of 3- (2, 2, 2-trifluoroethyl) pyrrolidine hydrochloride - Google Patents [patents.google.com]

- 16. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pharmaffiliates.com [pharmaffiliates.com]

An In-depth Technical Guide to Trifluoroethylated Pyrrolidines in Drug Discovery

Introduction

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of medicinal chemistry, appearing in a multitude of natural products and FDA-approved drugs.[1][2][3] Its prevalence stems from its ability to introduce a three-dimensional, sp³-hybridized scaffold that can effectively explore pharmacophore space.[1][4] The strategic incorporation of fluorine atoms into drug candidates has become an essential tool for modulating their physicochemical and pharmacological properties.[5] This guide focuses on a specific and increasingly important subclass: trifluoroethylated pyrrolidines. The introduction of a trifluoroethyl group (-CH₂CF₃) can profoundly influence a molecule's lipophilicity, metabolic stability, basicity, and conformational preferences, thereby offering a powerful strategy for lead optimization in drug discovery.

This technical guide provides a comprehensive overview of the synthesis, properties, and applications of trifluoroethylated pyrrolidines, aimed at researchers, scientists, and drug development professionals. We will delve into the causal relationships behind synthetic choices, present detailed experimental protocols, and explore the impact of trifluoroethylation on the biological activity of this privileged scaffold.

The Pyrrolidine Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrrolidine ring is a versatile building block in drug design for several key reasons:

-

Three-Dimensionality: The non-planar, puckered nature of the pyrrolidine ring provides a 3D framework that can lead to enhanced target selectivity and reduced off-target effects compared to flat, aromatic systems.[1][4]

-

Stereochemistry: The presence of stereogenic centers allows for the fine-tuning of molecular shape and interactions with chiral biological targets like enzymes and receptors.[1]

-

Basicity: The nitrogen atom imparts basicity to the scaffold, which can be crucial for interactions with acidic residues in protein binding pockets and for modulating pharmacokinetic properties.[1]

-

Synthetic Tractability: A wide array of synthetic methods exists for the construction and functionalization of the pyrrolidine ring, making it an accessible scaffold for medicinal chemists.[1][2][6]

The pyrrolidine nucleus is a common feature in numerous natural alkaloids and clinically used pharmaceuticals, highlighting its significance in bioactive compounds.[2][7]

The Impact of Trifluoroethylation: Enhancing "Drug-like" Properties

The introduction of a trifluoroethyl group is a strategic move in medicinal chemistry to imbue a molecule with desirable pharmacological properties. This is due to the unique electronic effects of the highly electronegative fluorine atoms.

Key Physicochemical Property Modifications:

| Property | Effect of Trifluoroethylation | Rationale |

| Lipophilicity (logP) | Increased | The trifluoromethyl group is highly lipophilic, often leading to improved membrane permeability and oral absorption. |

| Metabolic Stability | Increased | The strong carbon-fluorine bond is resistant to oxidative metabolism by cytochrome P450 enzymes, prolonging the drug's half-life. |

| Basicity (pKa) | Decreased | The electron-withdrawing nature of the CF₃ group reduces the electron density on the pyrrolidine nitrogen, lowering its basicity. This can be advantageous in reducing off-target interactions with aminergic receptors. |

| Conformational Preference | Altered | The steric bulk and electronic properties of the trifluoroethyl group can influence the puckering of the pyrrolidine ring, potentially locking it into a more bioactive conformation. |

| Hydrogen Bonding | Altered | While not a classic hydrogen bond donor, the CF₃ group can participate in weaker C-F···H interactions and influence the hydrogen-bonding capacity of the nearby N-H group. |

Synthetic Strategies for Trifluoroethylated Pyrrolidines

The synthesis of trifluoroethylated pyrrolidines can be approached through several strategic pathways. The choice of method often depends on the desired substitution pattern, stereochemistry, and the availability of starting materials.

Cyclization of Acyclic Precursors

A common and versatile approach involves the construction of the pyrrolidine ring from acyclic starting materials that already contain the trifluoroethyl moiety.

Conceptual Workflow: Cyclization Strategy

Caption: General workflow for synthesizing trifluoroethylated pyrrolidines via cyclization.

Example Protocol: Reductive Amination of a Trifluoroethylated Keto-amine

This protocol describes the synthesis of a 2-(2,2,2-trifluoroethyl)pyrrolidine derivative.

Step 1: Synthesis of the Keto-amine Precursor

-

To a solution of a suitable γ-amino ketone in a solvent like methanol or dichloromethane, add one equivalent of a trifluoroethylating agent (e.g., 2,2,2-trifluoroethyl iodide) in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA).

-

Stir the reaction at room temperature for 12-24 hours, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent. Purify the crude product by column chromatography.

Step 2: Intramolecular Reductive Amination

-

Dissolve the purified keto-amine in a suitable solvent (e.g., methanol, 1,2-dichloroethane).

-

Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB). The choice of reducing agent is critical; STAB is often preferred for its milder nature and tolerance of acidic conditions.

-

If necessary, add a catalytic amount of acetic acid to facilitate iminium ion formation.

-

Stir the reaction at room temperature until the starting material is consumed.

-

Work up the reaction by quenching with a basic aqueous solution (e.g., saturated sodium bicarbonate) and extract the product. Purify via column chromatography to yield the desired trifluoroethylated pyrrolidine.

Direct C-H Trifluoroethylation of a Pre-formed Pyrrolidine Ring

Recent advances in synthetic methodology have enabled the direct trifluoroethylation of C-H bonds, offering a more atom-economical approach.

Conceptual Workflow: Direct C-H Functionalization

Caption: General workflow for direct C-H trifluoroethylation of pyrrolidines.

Example Protocol: Photoredox-Catalyzed Trifluoroethylation

This method utilizes visible light to generate a trifluoroethyl radical that can then be incorporated into the pyrrolidine scaffold.

Step 1: Reaction Setup

-

In a reaction vessel equipped with a stir bar, combine the N-protected pyrrolidine substrate, a photocatalyst (e.g., an iridium or ruthenium complex), and a trifluoroethyl source (e.g., 2,2,2-trifluoroethyl iodide or a sulfonium salt).

-

Dissolve the components in a degassed solvent such as acetonitrile or dimethylformamide (DMF).

Step 2: Irradiation

-

Irradiate the reaction mixture with a visible light source (e.g., a blue LED lamp) at room temperature.

-

Monitor the reaction progress by TLC or LC-MS.

Step 3: Work-up and Purification

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Purify the residue by column chromatography to isolate the trifluoroethylated pyrrolidine product.

Utilization of Trifluoroethyl-Containing Building Blocks

This strategy involves using commercially available or readily synthesized small molecules that already contain the trifluoroethyl group and a pyrrolidine or pyrrole precursor. For instance, N-(β-polyfluoroacyl)vinyl derivatives of proline can be cyclized to form polyfluoroalkyl-containing pyrroles, which can then be reduced to the corresponding pyrrolidines.[8]

Applications in Drug Discovery and Medicinal Chemistry

The unique properties conferred by the trifluoroethyl group have led to the exploration of trifluoroethylated pyrrolidines in various therapeutic areas.

Case Study: Trifluoroethylated Pyrrolidines as DPP-IV Inhibitors

Dipeptidyl peptidase-IV (DPP-IV) is a key enzyme in glucose metabolism and a target for type 2 diabetes therapies. A study by Sirin et al. (2021) synthesized a series of compounds, with one derivative featuring a 4-trifluorophenyl substitution on a 1,2,4-oxadiazole group attached to a pyrrolidine scaffold, which exhibited significant DPP-IV inhibition with an IC₅₀ value of 11.32 ± 1.59 μM.[3] While not a direct trifluoroethylation of the pyrrolidine, this highlights the beneficial effect of trifluoromethyl groups in this therapeutic area.

Case Study: Spirooxindole Pyrrolidines in Anticancer Research

The 1,3-dipolar cycloaddition of azomethine ylides derived from N-2,2,2-trifluoroethylisatin ketimines with various dipolarophiles has been used to synthesize spirooxindole-pyrrolidine hybrids.[9] These compounds have been evaluated for their in vitro anticancer activities, demonstrating the potential of this scaffold in oncology.[9]

Mechanism of Action Visualization: Hypothetical Enzyme Inhibition

Caption: Hypothetical binding mode of a trifluoroethylated pyrrolidine inhibitor.

Conclusion and Future Perspectives

Trifluoroethylated pyrrolidines represent a valuable and increasingly accessible class of compounds for drug discovery. The strategic introduction of the trifluoroethyl group provides a powerful tool for fine-tuning the physicochemical and pharmacological properties of pyrrolidine-based drug candidates. Advances in synthetic methodologies, particularly in direct C-H functionalization, are expected to further accelerate the exploration of this chemical space. As our understanding of the intricate effects of fluorination on molecular properties and biological activity grows, trifluoroethylated pyrrolidines are poised to play an even more significant role in the development of novel therapeutics.

References

- Klipkov, A. A., Sorochinsky, A. E., & Tarasenko, K. V. (2020). The synthesis of polyfluoroalkyl substituted pyrroles as building blocks for obtaining fluorinated pyrrolidine-containing alkaloids. Journal of Organic and Pharmaceutical Chemistry.

- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals.

- Organic Chemistry Portal. Pyrrolidine synthesis.

- MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.

- Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry.

- ChemScene. 2-(2,2,2-Trifluoroethyl)pyrrolidine.

- ResearchGate. (2024). Representative bioactive molecules containing fused pyrrolidine and cyclopentane moieties.

- MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules.

- ResearchGate. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

- ChemicalBook. (2022). Uses and Properties of Pyrrolidine.

Sources